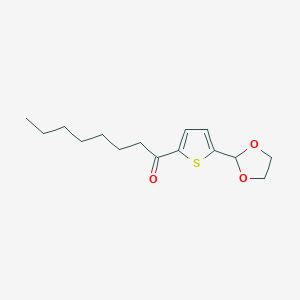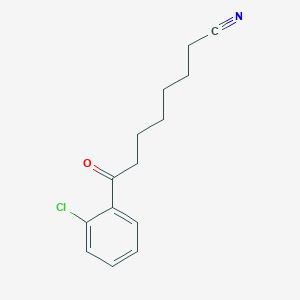
7-Chloro-1-(4-iodophenyl)-1-oxoheptane
Overview
Description
7-Chloro-1-(4-iodophenyl)-1-oxoheptane (CIPO) is a synthetic organic compound that has a wide range of applications in the scientific research field. It is used as a reagent in various reactions and has been studied extensively in the laboratory. CIPO has been found to have several biochemical and physiological effects, and its mechanism of action has been identified.
Scientific Research Applications
Cancer Therapy: FGFR Inhibition
7-Chloro-1-(4-iodophenyl)-1-oxoheptane: has shown potential in cancer therapy as an inhibitor of the fibroblast growth factor receptor (FGFR). FGFRs are critical in various types of tumors, and their abnormal activation is linked to cancer progression. Compounds targeting FGFRs can inhibit cell proliferation and induce apoptosis in cancer cells, such as breast cancer 4T1 cells . This compound’s role in FGFR inhibition could be pivotal in developing new cancer treatments.
Serotonin Receptor Interaction
This compound may interact with serotonin receptors, which are involved in a wide range of physiological processes including mood regulation, perception, and cognition. The modulation of serotonin receptors is a therapeutic strategy for several conditions, including anxiety disorders and depression . Research into 7-Chloro-1-(4-iodophenyl)-1-oxoheptane’s effects on these receptors could lead to novel psychiatric medications.
Protein Degradation
In the field of proteomics, 7-Chloro-1-(4-iodophenyl)-1-oxoheptane could be used to develop heterocyclic compounds that bind to E3 Ubiquitin Ligase, facilitating targeted protein degradation . This has significant implications for treating diseases where the degradation of specific proteins is required, such as certain cancers and neurodegenerative disorders.
Drug Discovery & Repurposing
The compound’s unique structure makes it a candidate for drug discovery and repurposing efforts. Its potential interactions with various biological targets can be explored to find new uses for existing drugs or to develop new therapeutic agents .
Chemical Synthesis
In chemical synthesis, 7-Chloro-1-(4-iodophenyl)-1-oxoheptane can serve as a precursor or intermediate in the synthesis of more complex molecules. Its iodine component, in particular, could be useful in various substitution reactions that are fundamental in medicinal chemistry .
Biotechnology Research
The compound may have applications in biotechnology research, particularly in the study of cell signaling pathways and gene expression. Understanding its interaction with cellular receptors and enzymes can provide insights into the development of biotechnological tools and therapies .
Environmental Impact Studies
While not directly related to environmental studies, the synthesis and use of 7-Chloro-1-(4-iodophenyl)-1-oxoheptane in various applications necessitate an understanding of its environmental impact. Research into its biodegradability, toxicity, and long-term environmental effects is crucial for sustainable development .
Pharmaceutical Development
The compound’s potential in pharmaceutical development lies in its ability to modulate various biological pathways. It could be used to create new formulations or improve existing medications, enhancing their efficacy and reducing side effects .
properties
IUPAC Name |
7-chloro-1-(4-iodophenyl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClIO/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQCXFZWLQRNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642262 | |
| Record name | 7-Chloro-1-(4-iodophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-iodophenyl)-1-oxoheptane | |
CAS RN |
898768-26-8 | |
| Record name | 7-Chloro-1-(4-iodophenyl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-(4-iodophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















